![molecular formula C11H20N2O3 B1529098 tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1251010-45-3](/img/structure/B1529098.png)

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Vue d'ensemble

Description

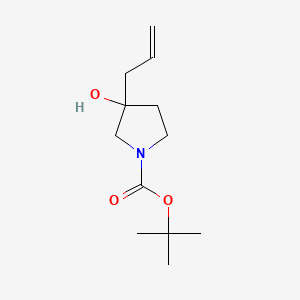

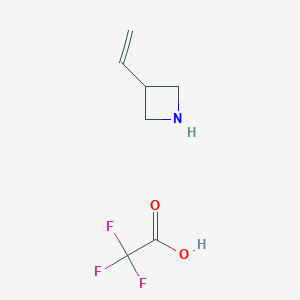

“tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” is a chemical compound with the molecular formula C11H20N2O3 . It is also known by its IUPAC name "tert-butyl 3-oxa-7,9-diazabicyclo [3.3.1]nonane-9-carboxylate" .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” is characterized by a bicyclic framework, which includes a seven-membered ring fused to a three-membered ring . The molecule also contains functional groups such as an ester and a tertiary amine .Physical And Chemical Properties Analysis

“tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” is a solid at room temperature . It has a molecular weight of 228.29 . Other physical and chemical properties such as boiling point, density, and vapor pressure are not available in the sources I found .Applications De Recherche Scientifique

Chiral Compound Synthesis

A novel and flexible pathway has been established for synthesizing enantiomerically pure bi- and tricyclic 9-oxabispidines using (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester as a key intermediate. These 9-oxabispidines were employed as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, achieving excellent selectivity factors up to 19 (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

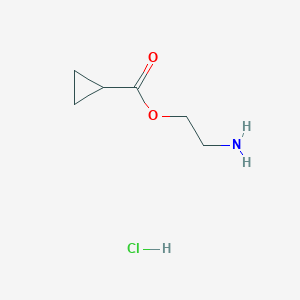

Molecular Structure and Synthesis

The synthesis and structural elucidation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, have been documented. This compound was derived from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization. Its structure was confirmed using 1H NMR spectroscopy and high-resolution mass spectrometry, further detailed by single crystal X-ray diffraction analysis, showcasing its unique bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

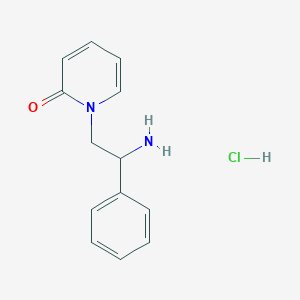

Peptidomimetic Synthesis

An efficient synthesis route has been developed for a constrained peptidomimetic compound, showcasing its potential as a rigid dipeptide mimetic for structure-activity studies in peptide-based drug discovery. This synthesis highlights the versatility of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate derivatives in creating biologically relevant structures (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Advanced Organic Synthesis Techniques

Research into chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions of 5,6-dioxygenated 2-diazo-3-oxohexanoates has led to the synthesis of optically active, highly functionalized cyclopentanes. This work exemplifies the compound's role in facilitating complex organic transformations that yield functionally rich cyclopentanes (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Safety And Hazards

The safety information available indicates that “tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate” may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCXRAVDLYHIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CNCC1COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)